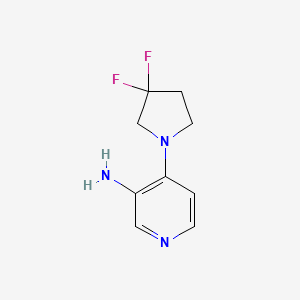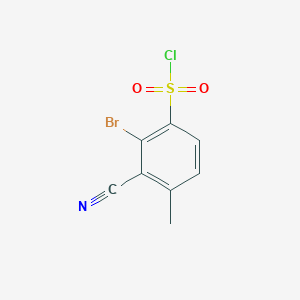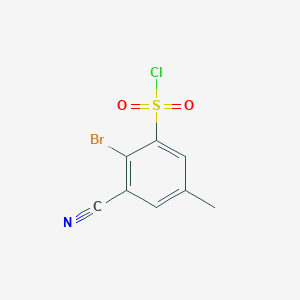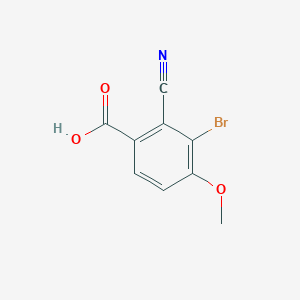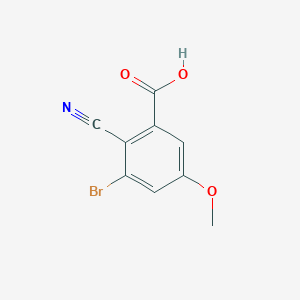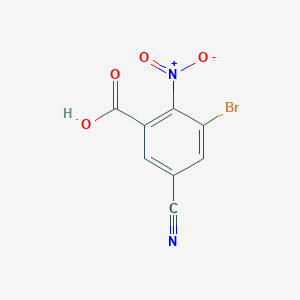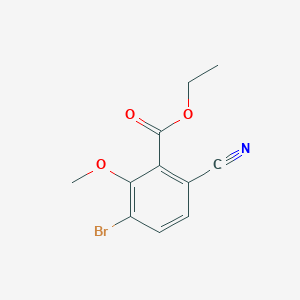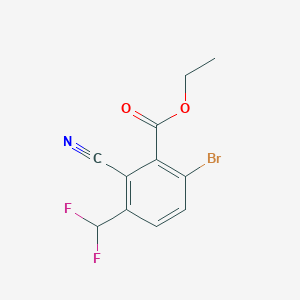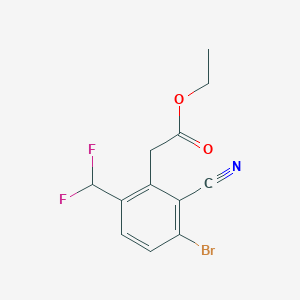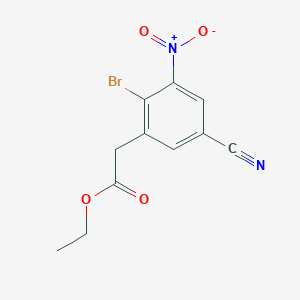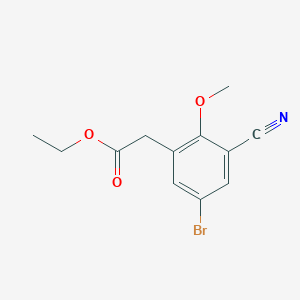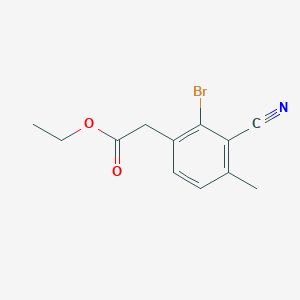
2,5-dichloro-N-(2-methoxyethyl)aniline
Descripción general
Descripción
“2,5-dichloro-N-(2-methoxyethyl)aniline” is a chemical compound with the linear formula C9H11Cl2NO . It is related to 2,5-Dichloroaniline, which is an organic compound with the formula C6H3Cl2NH2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H11Cl2NO . The molecular weight of this compound is 284.163 .Aplicaciones Científicas De Investigación
Ozonation of Anilines
Research on the ozonation of anilines, which are crucial in producing dyestuffs, plastics, pesticides, or pharmaceuticals, reveals that these compounds, including those with different substituents, are readily degraded in ozonation. This is significant for environmental applications, such as water treatment and pollution control (Tekle-Röttering et al., 2016).
Fluorescence Quenching in Boronic Acid Derivatives
Studies on fluorescence quenching involving boronic acid derivatives and anilines in different solvents at room temperature have implications for chemical analysis and sensor development. This research highlights the importance of understanding the interaction between anilines and other chemical compounds (Geethanjali et al., 2015).
Electronic Effects in Substituted Polyanilines
Research on methyl and methoxy substituted polyanilines, which involves electropolymerization in acidic conditions, contributes to the field of material science, particularly in the development of conductive polymers (D'aprano et al., 1993).
Antimicrobial Activity of Dichloroaniline Derivatives
A study synthesizing new N-derivatives of 2,5-dichloroaniline to investigate their potential antimicrobial activity indicates the use of these compounds in developing new antibacterial agents (Kimura et al., 1962).
Oxidative Conversion to Azobenzenes
The oxidative conversion of anilines to azobenzenes using chloramine-T has applications in organic synthesis, potentially useful in the manufacture of dyes and pharmaceuticals (Manjunatha et al., 2016).
Synthesis and Characterization of Substituted Quinolinones
Research on the synthesis of various substituted quinolinones from substituted aniline has implications in pharmaceutical chemistry, aiding in the development of novel therapeutic compounds (Ramasamy et al., 2010).
Spectroscopic Investigation of Metal Complexes
The study of dithiocarbomates derived from anilines, focusing on their spectroscopic characteristics and biological activity, is important in the field of bioinorganic chemistry, particularly in understanding metal-ligand interactions (Sekhar et al., 2019).
Propiedades
IUPAC Name |
2,5-dichloro-N-(2-methoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c1-13-5-4-12-9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEMHGYLXQRURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



